5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Overview
Description
5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring attached to a pyrazolone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of morpholine with a suitable pyrazolone precursor under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
5-(Morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure with a morpholine moiety, is known for potential applications in anti-inflammatory, analgesic, and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is C7H13Cl2N3O2, with a molecular weight of 242.10 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. For instance, the reaction of hydrazine with α,β-unsaturated carbonyl compounds can yield pyrazolines, which can be dehydrated to produce the desired pyrazole derivatives.
Anti-inflammatory Activity
Research indicates that this compound may interact with enzymes or receptors involved in inflammatory pathways. Studies have shown that it exhibits significant anti-inflammatory properties, potentially by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .
Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives. In vitro studies have evaluated the compound against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it has shown cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective antiproliferative activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(Morpholin-4-yl)-5-(phenyl)-1H-pyrazole | Contains a phenyl group instead of morpholine | Exhibits strong anti-cancer properties |
4-(Morpholin-4-yl)-1H-pyrazole | Lacks the dihydro structure | Known for neuroprotective effects |
5-Arylpyrazoles | Substituted at the aryl position | Broad spectrum antibacterial activity |
6-(1-methylpyrazol-4-yl)-2-{3-[morpholin]} | Contains additional heterocycles | Potential use in treating central nervous system disorders |
The uniqueness of this compound lies in its specific morpholine substitution and dihydro structure, contributing to its distinct pharmacological profile compared to other pyrazole derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anti-inflammatory Studies : In vivo models demonstrated that treatment with this compound resulted in reduced edema and inflammation markers compared to control groups .
- Anticancer Efficacy : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines with GI50 values ranging from low micromolar concentrations (e.g., GI50 = 3.79 µM for MCF7) indicating its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C7H13Cl2N3O2 |
---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
5-morpholin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c11-7-3-5(9-10-7)6-4-12-2-1-8-6;;/h3,6,8H,1-2,4H2,(H2,9,10,11);2*1H |
InChI Key |
VIFARYHCIRGYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=O)NN2.Cl.Cl |
Origin of Product |
United States |
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